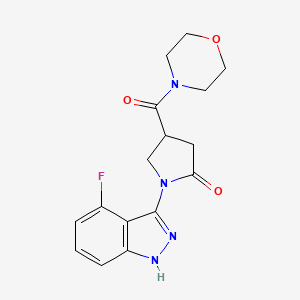![molecular formula C18H22N2O4S B11141458 6-({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11141458.png)
6-({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The final step involves the acylation of the thiazole derivative with hexanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the thiazole ring may produce a dihydrothiazole compound.
Scientific Research Applications
6-({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The thiazole ring and methoxyphenyl group may interact with enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole share the thiazole ring structure.
Methoxyphenyl derivatives: Compounds such as anisole and vanillin contain the methoxyphenyl group.
Uniqueness
What sets 6-({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid apart is the combination of the thiazole ring, methoxyphenyl group, and hexanoic acid chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22N2O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-[[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-24-15-7-5-6-13(10-15)18-20-14(12-25-18)11-16(21)19-9-4-2-3-8-17(22)23/h5-7,10,12H,2-4,8-9,11H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
TWKGCXJLYGIYTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(1-butyl-4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11141377.png)
![4-[4-(3-Chloro-phenyl)-piperazin-1-ylmethyl]-6-hydroxy-7-phenyl-chromen-2-one](/img/structure/B11141384.png)
![N-[1-(4-methylpiperazin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B11141388.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline](/img/structure/B11141393.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11141400.png)
![1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide](/img/structure/B11141408.png)

![2-(3,5-Difluorobenzyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11141414.png)
![N-[4-(acetylamino)phenyl]-2-isopropyl-4-quinolinecarboxamide](/img/structure/B11141415.png)
![methyl N-{[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycinate](/img/structure/B11141436.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141443.png)
![2-methoxyethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11141451.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone](/img/structure/B11141453.png)
![1-(furan-2-ylmethyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141460.png)
